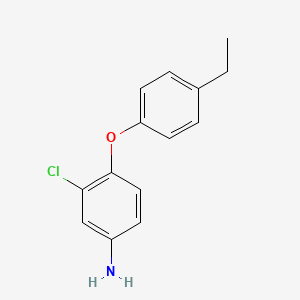

3-Chloro-4-(4-ethylphenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Chloro-4-(4-ethylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO . It has a molecular weight of 247.73 .

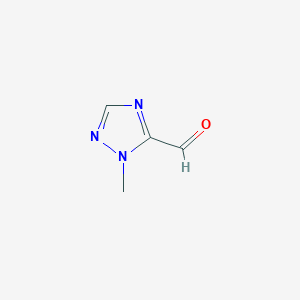

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(4-ethylphenoxy)aniline” consists of a benzene ring with a chlorine atom and an ethylphenoxy group attached to it . The exact structural details could not be found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-4-(4-ethylphenoxy)aniline” are not fully detailed in the search results. It is known that the compound has a molecular weight of 247.73 .科学的研究の応用

Antimalarial Activity

This compound has been shown to exhibit antimalarial chemosuppression activity against both sensitive and resistant human and mice malaria parasites, suggesting it as a promising drug candidate for malaria treatment .

Antitumor Evaluation

A series of derivatives of this compound have been synthesized and evaluated for their antitumor activities. Some derivatives have shown significant antitumor activity, even outperforming known drugs like Imatinib on various cancer cell lines .

Proteomics Research

3-Chloro-4-(4-ethylphenoxy)aniline is also used in proteomics research due to its specific molecular interactions which can be crucial for understanding protein functions and structures .

Safety and Hazards

While specific safety data for “3-Chloro-4-(4-ethylphenoxy)aniline” is not available, general safety measures for handling anilines include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

作用機序

Target of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

As a chemical compound belonging to the family of aniline derivatives, it may interact with its targets through covalent bonding or other types of chemical interactions.

Pharmacokinetics

It is known that the compound has high intestinal absorption (hia) > 95% and has medium human ether-a-go-go related gene (herg) k+ channel inhibition risks . These properties could impact the compound’s bioavailability and its potential to cause side effects.

特性

IUPAC Name |

3-chloro-4-(4-ethylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAIMCPINNRCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-ethylphenoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)